molecular formula C37H35N3O7 B13397650 5'-O-Dimethoxytrityl-N-benzoyl-desoxycytidine

5'-O-Dimethoxytrityl-N-benzoyl-desoxycytidine

Cat. No.: B13397650
M. Wt: 633.7 g/mol
InChI Key: MYSNCIZBPUPZMQ-JBIUIVRGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine typically involves the following steps :

    Protection of the 5’-Hydroxy Group: The 5’-hydroxy group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Benzoylation: The amino group at the 4-position of the cytidine base is benzoylated using benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine has several scientific research applications, including:

Properties

Molecular Formula

C37H35N3O7

Molecular Weight

633.7 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32-,34-/m1/s1

InChI Key

MYSNCIZBPUPZMQ-JBIUIVRGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Origin of Product

United States

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